molecular formula C6H8ClN3O2 B2960897 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole CAS No. 1855907-35-5

5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole

Cat. No.: B2960897
CAS No.: 1855907-35-5
M. Wt: 189.6
InChI Key: JSQWGMDCRARZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of a chloromethyl group at the 5-position, an ethyl group at the 1-position, and a nitro group at the 3-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced by nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by the reaction of the pyrazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Reduction: Formation of 5-(aminomethyl)-1-ethyl-3-nitro-1H-pyrazole.

    Oxidation: Formation of this compound-4-carboxylic acid.

Scientific Research Applications

5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole: Unique due to the presence of both chloromethyl and nitro groups.

    5-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    5-(Bromomethyl)-1-ethyl-3-nitro-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

This compound is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the nitro group contributes to its potential biological effects.

Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-2-9-5(4-7)3-6(8-9)10(11)12/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQWGMDCRARZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.